molecular formula C19H19NO B12562375 N-Benzyl-3-phenyl-N-(prop-2-en-1-yl)prop-2-enamide CAS No. 147779-02-0

N-Benzyl-3-phenyl-N-(prop-2-en-1-yl)prop-2-enamide

Cat. No.: B12562375
CAS No.: 147779-02-0
M. Wt: 277.4 g/mol
InChI Key: PNVUXQGVXJZSFO-UHFFFAOYSA-N
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Description

N-Benzyl-3-phenyl-N-(prop-2-en-1-yl)prop-2-enamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of a benzyl group, a phenyl group, and a prop-2-en-1-yl group attached to the nitrogen atom of the prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-3-phenyl-N-(prop-2-en-1-yl)prop-2-enamide can be achieved through several synthetic routes. One common method involves the reaction of benzylamine with cinnamaldehyde in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and may require a solvent like ethanol or methanol to facilitate the reaction.

Another approach involves the use of N-alkyl-N-(prop-2-yn-1-yl)anilines as starting materials. These compounds can undergo oxidative formylation under visible light irradiation in the presence of molecular oxygen to yield the desired amide .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-3-phenyl-N-(prop-2-en-1-yl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.

    Substitution: The benzyl and phenyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-Benzyl-3-phenyl-N-(prop-2-en-1-yl)prop-2-enamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as drug development and design.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-Benzyl-3-phenyl-N-(prop-2-en-1-yl)prop-2-enamide involves its interaction with molecular targets and pathways within biological systems. The compound may act as an inhibitor or activator of specific enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-Benzyl-3-phenylprop-2-enamide: Lacks the prop-2-en-1-yl group, which may affect its reactivity and applications.

    N-Phenyl-N-(prop-2-en-1-yl)prop-2-enamide: Lacks the benzyl group, which may influence its biological activity and chemical properties.

    N-Benzyl-N-(prop-2-en-1-yl)prop-2-enamide: Lacks the phenyl group, which may alter its overall stability and reactivity.

Uniqueness

N-Benzyl-3-phenyl-N-(prop-2-en-1-yl)prop-2-enamide is unique due to the presence of all three functional groups (benzyl, phenyl, and prop-2-en-1-yl) attached to the amide moiety. This unique combination of functional groups imparts specific chemical and biological properties to the compound, making it valuable for various applications.

Properties

CAS No.

147779-02-0

Molecular Formula

C19H19NO

Molecular Weight

277.4 g/mol

IUPAC Name

N-benzyl-3-phenyl-N-prop-2-enylprop-2-enamide

InChI

InChI=1S/C19H19NO/c1-2-15-20(16-18-11-7-4-8-12-18)19(21)14-13-17-9-5-3-6-10-17/h2-14H,1,15-16H2

InChI Key

PNVUXQGVXJZSFO-UHFFFAOYSA-N

Canonical SMILES

C=CCN(CC1=CC=CC=C1)C(=O)C=CC2=CC=CC=C2

Origin of Product

United States

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